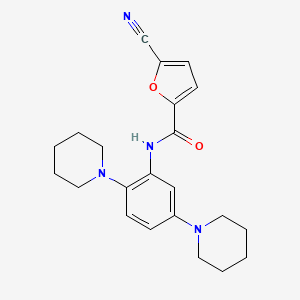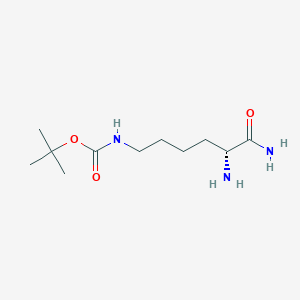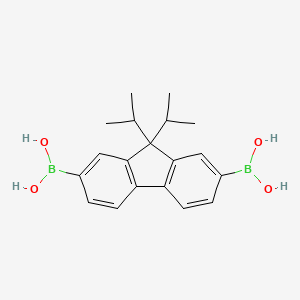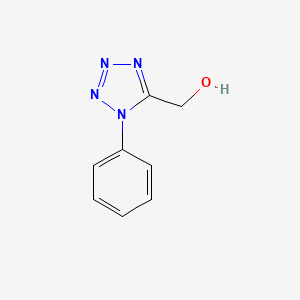
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol
Übersicht
Beschreibung
“(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol” is a chemical compound with the CAS Number: 99584-33-5 . It has a molecular weight of 176.18 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . There are also other methods of synthesis mentioned in various studies .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-5,13H,6H2 . This indicates the molecular structure of the compound . Other studies have confirmed the structure of similar compounds through methods like single-crystal X-ray diffractometry .Chemical Reactions Analysis
Tetrazoles, including “this compound”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with few active metals and produce new compounds .Physical And Chemical Properties Analysis
“this compound” has a melting point of 100-101°C . It is soluble in water and acetonitrile . The compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Wirkmechanismus
Target of Action
Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that tetrazole compounds can undergo transformations between different forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This could potentially enhance the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with tetrazole derivatives , it’s plausible that the compound could induce various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol. For instance, the transformation between different forms of tetrazole compounds after excited-state proton transfer could be influenced by environmental conditions . Additionally, the compound’s interaction with its targets and its ADME properties could potentially be affected by various environmental factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol in lab experiments is its fluorescent properties, which allow for easy detection and measurement. However, this compound has limitations in terms of its solubility in water and its stability, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
Future research on (1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol could focus on its potential use as an anti-cancer agent, as well as its applications in the field of catalysis. Further studies could also investigate the effects of this compound on other physiological processes, such as the immune system and neurological function. Additionally, research could be conducted to improve the solubility and stability of this compound for more effective use in lab experiments.
In conclusion, this compound has potential applications in various fields of scientific research, including as a fluorescent probe, catalyst, and anti-cancer agent. Its mechanism of action involves inducing apoptosis and inhibiting cancer cell growth. This compound also has antioxidant and anti-inflammatory properties. However, its solubility and stability limitations should be taken into consideration when using it in lab experiments. Future research on this compound could focus on its potential use in cancer treatment, catalysis, and other physiological processes.
Wissenschaftliche Forschungsanwendungen
(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methanol has been studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species and as a catalyst for organic reactions. This compound has also been investigated for its potential use as an anti-cancer agent.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-phenyltetrazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKJYBUCEWZWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302891 | |
| Record name | 1-Phenyl-1H-tetrazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99584-33-5 | |
| Record name | 1-Phenyl-1H-tetrazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-tetrazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



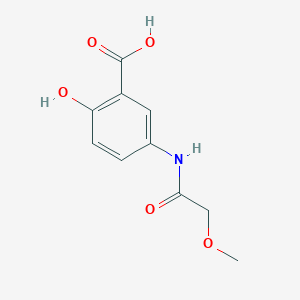
![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)
![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)


![(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3340930.png)
